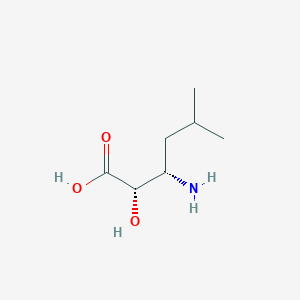

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Vue d'ensemble

Description

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.

Another synthetic route involves the use of dimethyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material. This compound is subjected to a series of reactions including reflux with absolute 2-propanol and tetraisopropyl titanate, followed by hydrolysis and purification steps .

Industrial Production Methods

Industrial production of this compound typically involves biocatalytic processes due to their efficiency and selectivity. The use of genetically engineered bacteria expressing specific enzymes, such as carbonyl reductase, allows for the large-scale production of this compound with high enantiomeric purity .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different amino alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as keto acids, amino alcohols, and substituted amino acids. These derivatives can be further utilized in the synthesis of complex molecules and pharmaceuticals.

Applications De Recherche Scientifique

Peptide Synthesis

Overview : This compound serves as a crucial building block in the synthesis of peptides, especially through solid-phase peptide synthesis. Its unique structure allows for the formation of complex peptides with high purity.

Case Study : In a study on peptide synthesis, (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid was utilized to create a library of peptide inhibitors targeting specific enzymes. The incorporation of this amino acid into peptides enhanced their stability and activity against the PfA-M1 metallo-aminopeptidase, a potential drug target for malaria treatment .

Drug Development

Overview : The compound is employed in drug development processes, particularly for creating new therapeutic agents that target specific biological pathways. Its ability to modulate enzyme activity makes it valuable in designing drugs with enhanced efficacy.

Case Study : Research has demonstrated that derivatives of this compound exhibit potent inhibition against various enzymes involved in metabolic pathways. For instance, modifications to the side chains of this compound led to the development of inhibitors that significantly affected the activity of aminopeptidases, which are crucial in peptide metabolism .

Bioconjugation

Overview : The compound plays a vital role in bioconjugation processes, where biomolecules are attached to surfaces or other molecules. This application is essential for developing targeted drug delivery systems.

Application Details :

- Targeted Drug Delivery : By conjugating this compound with therapeutic agents, researchers can enhance the specificity and efficacy of drug delivery systems.

- Case Study Example : A recent study highlighted how bioconjugates formed with this amino acid improved the targeting of cancer therapies to specific tumor sites .

Research in Neuroscience

Overview : The compound is increasingly used in neuroscience research to study neuropeptides and their roles in neurological disorders.

Findings :

- Neuropeptide Studies : Research indicates that this compound can influence neurotransmitter systems. Its effects on neuropeptide signaling pathways have been linked to potential treatments for conditions such as depression and anxiety .

Protein Engineering

Overview : In protein engineering, this compound aids in modifying proteins to improve their stability and functionality.

Application Details :

- Stabilization of Proteins : By incorporating this compound into protein structures, researchers can enhance the thermal stability and catalytic efficiency of enzymes.

Mécanisme D'action

The mechanism of action of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites, altering enzyme conformation, and modulating catalytic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar structural features but different stereochemistry.

(2S,3S)-3-hydroxy-5-methylhexanoic acid: A closely related compound with a hydroxyl group instead of an amino group at the 3-position.

Uniqueness

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Activité Biologique

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is a chiral amino acid derivative notable for its unique stereochemistry and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₃N₁O₃

- Molecular Weight : 145.17 g/mol

- CAS Number : 361161-57-1

- Structure : The compound features an amino group, a hydroxyl group, and a branched alkyl chain, contributing to its biological properties.

AHMHA's biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator , depending on the context:

- Enzyme Inhibition : AHMHA has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity. For example, it demonstrated competitive inhibition of human amniotic renin when incorporated into specific peptide structures.

- Protein-Ligand Interactions : Its structural characteristics allow it to influence protein conformation and function, making it a valuable tool in studying enzyme mechanisms and protein interactions.

Biological Activities

Research indicates that AHMHA exhibits various biological activities:

- Antimicrobial Properties : AHMHA has been identified as a structural component of bacterial cell walls, such as those in Staphylococcus aureus, suggesting potential roles in antimicrobial activity.

- Therapeutic Applications : It is being explored for use in developing peptide-based therapeutics due to its ability to enhance the biological activity of peptides by introducing unique functionalities .

- Chiral Building Block : AHMHA serves as a chiral building block in organic synthesis, allowing for the production of enantiopure compounds with desired biological activities .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of AHMHA on various enzymes. It was found that the stereochemistry of AHMHA significantly impacted its binding affinity and inhibition potency. Specifically, the (2S,3S) isomer showed higher competitive inhibition against human amniotic renin compared to other isomers .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial peptides, AHMHA was incorporated into peptide sequences to enhance their efficacy against Staphylococcus aureus. The modified peptides exhibited improved antimicrobial properties compared to their unmodified counterparts, highlighting AHMHA's potential as an antimicrobial agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 145.17 g/mol |

| CAS Number | 361161-57-1 |

| Chiral Centers | 2 (both S configuration) |

| Solubility | Soluble in water |

| Stability | Stable at 4°C |

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Competitive inhibitor of renin |

| Antimicrobial | Effective against Staphylococcus aureus |

| Chiral Building Block | Used in peptide synthesis |

Propriétés

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLMFCWSEKVVGO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376141 | |

| Record name | (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73397-20-3 | |

| Record name | (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.